
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS: 620175-74-8) is a substituted indole derivative featuring:
- A methoxy group at position 4 of the indole ring.
- A methyl group at position 1 (N-methylation).
- A carbaldehyde functional group at position 3.
This compound is synthesized via Vilsmeier-Haack formylation, where 4-methoxy-1-methylindole reacts with POCl₃ and DMF to introduce the aldehyde group at position 3 . It serves as a precursor in medicinal chemistry for synthesizing antioxidants and bioactive molecules .
Preparation Methods
Detailed Synthetic Routes
Fischer Indole Synthesis Route
- Starting Materials : Phenylhydrazine derivatives substituted with methoxy groups and appropriate ketones or aldehydes.
- Procedure : Under acidic conditions (e.g., glacial acetic acid and concentrated hydrochloric acid), the phenylhydrazine reacts with the carbonyl compound to form the indole ring.
- Post-Synthesis Modifications : N-methylation is performed using methyl iodide and a strong base such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to install the methyl group on the nitrogen atom.
- Formylation : The aldehyde group can be introduced at the 3-position by Vilsmeier-Haack reaction or other selective formylation methods.
Vilsmeier-Haack Formylation of 1-Methyl-4-methoxyindole
- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
- Conditions : The reaction is typically carried out at 80–85°C with controlled stoichiometry (1.2–1.5 equivalents of POCl₃).
- Mechanism : POCl₃ activates DMF to form an electrophilic iminium intermediate that selectively attacks the electron-rich 3-position of the indole ring.
- Workup : Hydrolysis liberates the aldehyde group.
- Optimization : Reaction time is optimized between 15–45 minutes to maximize yield and minimize by-products.
N-Methylation Post-Functionalization
- Starting Material : 4-Methoxyindole-3-carbaldehyde.
- Reagents : Methyl iodide (CH₃I) and base such as NaH.
- Solvent : DMF or DMSO under anhydrous conditions.
- Outcome : Selective methylation of the indole nitrogen without affecting the aldehyde group.
Transition Metal-Catalyzed Oxidation (Cu(II) or Co(II))
- Reference : Yan et al. reported Cu(II)- or Co(II)-catalyzed C(sp³)-H oxidation methods to synthesize 3-formylindoles selectively.
- Procedure : Starting from N-protected indoles, oxidation is performed under mild conditions to introduce the formyl group at the 3-position.
- Advantages : This method offers mild conditions and high selectivity, avoiding harsh reagents.
Data Tables Summarizing Key Preparation Parameters
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Fischer Indole Synthesis | Phenylhydrazine derivative + ketone | Acidic medium (AcOH/HCl), reflux | 60–75 | Requires post-synthesis N-methylation |
Vilsmeier-Haack Formylation | 1-Methyl-4-methoxyindole | POCl₃ (1.3 equiv), DMF, 80–85°C, 15-45 min | 70–85 | Sensitive to moisture, requires careful control |
N-Methylation Post-Functionalization | 4-Methoxyindole-3-carbaldehyde | Methyl iodide, NaH, DMF, room temp | 80–90 | Anhydrous conditions critical |
Cu(II)/Co(II)-Catalyzed Oxidation | N-protected indoles | Cu(II)/Co(II) catalyst, mild oxidant | 65–80 | Selective, mild conditions |
Research Findings and Optimization Insights
- Reaction Control : The Vilsmeier-Haack formylation requires precise temperature and reagent ratios to avoid overreaction or decomposition of the aldehyde group.
- Purification : Gradient chromatography (e.g., cyclohexane/ethyl acetate) or recrystallization from DMF/acetic acid mixtures are effective for obtaining high purity.
Spectroscopic Characterization :
- $$ ^1H $$ NMR shows aldehyde proton signals at δ ~10 ppm, methoxy protons at δ ~3.8 ppm, and N-methyl protons at δ ~3.3–3.5 ppm.
- IR spectroscopy confirms aldehyde C=O stretch around 1700 cm⁻¹ and methoxy C–O stretch near 1250 cm⁻¹.
- High-resolution mass spectrometry (HRMS) confirms molecular weight (m/z 197.08 for [M+H]+).
Mechanistic Insights : Computational studies indicate that the electron-donating methoxy group enhances electrophilic substitution at the 3-position, facilitating selective formylation.
Scale-Up Considerations : Continuous flow reactors improve reproducibility and safety during formylation. pH monitoring during aqueous workup prevents aldehyde dimerization.
Summary Table of Spectroscopic Data for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Functional Group | $$ ^1H $$ NMR (ppm) | IR (cm⁻¹) | Notes |
---|---|---|---|
Aldehyde (CHO) | 9.8 – 10.2 | 1690 – 1710 | Sharp singlet, characteristic |
Methoxy (OCH₃) | 3.7 – 3.9 | 1240 – 1260 | Strong C–O stretch |
N-Methyl (CH₃) | 3.3 – 3.5 | - | Singlet, attached to nitrogen |
Chemical Reactions Analysis
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions typical of aromatic aldehydes. It can be easily oxidized to form the corresponding carboxylic acid. Additionally, it can participate in condensation reactions, such as the Henry reaction with nitromethane, to form nitrovinyl indole derivatives . Common reagents used in these reactions include oxidizing agents like manganese dioxide and bases for condensation reactions.
Scientific Research Applications
Chemistry
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is utilized as a reactant for synthesizing various indole derivatives, which are crucial in developing pharmaceuticals and agrochemicals. Its versatility allows it to participate in several reactions, such as:
- Henry Reactions: Used for preparing nitroolefins and β-nitroalcohols via microwave or ultrasound-assisted methods .
- Ugi Reaction: Acts as a reactant for synthesizing quinolinones, which have diverse biological activities .
Biology
Indole derivatives, including this compound, exhibit a range of biological activities:
- Antiviral Activity: Demonstrated potential in inhibiting viral replication mechanisms.
- Anticancer Properties: Shown to affect cell signaling pathways related to cancer progression .
- Antimicrobial Effects: Exhibits activity against various pathogens, making it a candidate for developing new antibiotics .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of indole derivatives against Mycobacterium tuberculosis. The results indicated that compounds derived from this compound exhibited significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing novel anti-tubercular agents .
Medicine
The compound is being explored for its therapeutic properties:
- Inhibitor Role: It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new treatments for diseases like diabetes and cancer .
- Immunomodulatory Effects: It acts as an agonist at the aryl hydrocarbon receptor, influencing immune responses and potentially aiding in mucosal immunity.
Data Table: Comparison of Indole Derivatives
Compound Name | Chemical Structure | Biological Activity | Synthesis Method |
---|---|---|---|
This compound | Structure | Antiviral, Anticancer | Fischer Indole Synthesis |
1-Methylindole-3-carboxaldehyde | Structure | Antiviral | Ugi Reaction |
5-Methoxyindole-3-carboxaldehyde | Structure | Anticancer | Multicomponent Reactions |
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. As an indole derivative, it can bind to multiple receptors and enzymes, modulating their activity. This binding can lead to the inhibition of specific biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Key Indole Derivatives
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- N-Methylation : The target compound’s N-methyl group enhances lipophilicity compared to unmethylated analogues (e.g., 4-Methoxy-1H-indole-3-carbaldehyde) .
- Substituent Effects: Methoxy at position 4 improves electron density on the indole ring, influencing reactivity in electrophilic substitutions .
Key Insights :
Biological Activity
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a notable compound within the indole family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Overview of Indole Derivatives
Indole derivatives, including this compound, have garnered attention for their antiviral , anticancer , and antimicrobial properties. These compounds interact with various biological targets, making them valuable in drug development.
Target and Mode of Action
The compound acts primarily through interactions with multiple receptors and enzymes. It has been noted for its ability to bind selectively to the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating immune responses and cellular metabolism. This binding stimulates the production of interleukin-22, enhancing mucosal immunity.
Biochemical Pathways
This compound is involved in several biochemical pathways, influencing processes such as:
- Cell signaling : Alters gene expression and cellular metabolism.
- Enzyme interactions : Acts as an inhibitor or activator of enzymes critical in metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. For instance, it has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it enhances caspase-3 activity in breast cancer MDA-MB-231 cells, indicating its potential as an anticancer agent . The compound's ability to disrupt microtubule assembly further supports its application in cancer therapy.
Dosage and Temporal Effects
The biological effects of this compound vary significantly with dosage. Lower doses tend to exhibit beneficial effects such as anti-inflammatory and antimicrobial properties, while higher doses may lead to cytotoxic effects in certain cell lines .
Preparation Methods
The synthesis of this compound can be achieved through various methods, including:
- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions.
This method provides a reliable route for producing indole derivatives essential for pharmaceutical applications.
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potentials of this compound:
Q & A
Basic Research Questions
Q. What is the molecular structure of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, and how do its functional groups influence its reactivity?
- Answer : The compound consists of an indole core with a methoxy group at position 4, a methyl group at position 1 (N-methylation), and an aldehyde at position 3. The methoxy group enhances electron-donating effects, stabilizing the indole ring, while the aldehyde enables nucleophilic additions (e.g., condensations). The N-methyl group reduces hydrogen-bonding capacity, potentially altering solubility and intermolecular interactions .
Q. What are the common synthetic routes for preparing this compound in laboratory settings?
- Answer : Two primary methods are used:
Vilsmeier-Haack Formylation : Reacting 1-methyl-4-methoxyindole with POCl₃ and DMF at 80°C to introduce the aldehyde group. Yields depend on reaction time and stoichiometry (optimized at 1.3 equiv POCl₃) .
N-Methylation Post-Functionalization : Alkylating 4-methoxyindole-3-carbaldehyde with methyl iodide under basic conditions (e.g., NaH/DMF) .
Key Considerations : Anhydrous conditions and temperature control are critical to prevent aldehyde oxidation or by-product formation.
Q. Which spectroscopic methods are typically employed to characterize this compound?
- Answer :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxy at δ ~3.8 ppm, aldehyde proton at δ ~10 ppm) .
- IR Spectroscopy : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₁H₁₁NO₂: 197.08) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?
- Answer :
- Continuous Flow Reactors : Enhance reproducibility and reduce side reactions in formylation steps .
- Purification : Use gradient chromatography (e.g., cyclohexane/EtOAc) or recrystallization from DMF/acetic acid .
- By-Product Mitigation : Monitor pH during aqueous workups to prevent aldehyde dimerization .
Q. What are the mechanistic insights into the formylation and alkylation steps in its synthesis?
- Answer :
- Formylation (Vilsmeier-Haack) : POCl₃ activates DMF to generate an electrophilic iminium intermediate, which reacts with the indole ring’s electron-rich position. The aldehyde is liberated after hydrolysis .
- N-Methylation : SN2 displacement using NaH as a base deprotonates indole, enabling methyl group transfer from alkyl halides .
Kinetic Studies : Computational modeling (DFT) can predict regioselectivity and transition states for these reactions.
Q. How do the methoxy and methyl substituents affect electronic properties and biological interactions compared to other indole derivatives?
- Answer :
- Electronic Effects : Methoxy groups increase electron density on the indole ring, enhancing electrophilic substitution reactivity. N-methylation reduces hydrogen-bond donor capacity, impacting protein binding .
- Comparative Activity :
Q. What strategies resolve contradictions in reported biological activities across studies?
- Answer :
- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition).
- Structural Confirmation : Ensure compound purity via HPLC and NMR to rule out impurity-driven effects .
- Comparative Studies : Test analogs (e.g., 4-hydroxy vs. 4-methoxy derivatives) to isolate substituent effects .
Q. Methodological Tables
Table 1: Optimization Parameters for Vilsmeier-Haack Formylation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
POCl₃ Equiv. | 1.2–1.5 | Excess increases by-products |
Temperature | 80–85°C | Higher temps accelerate rate |
Reaction Time | 15–45 min | Prolonged time risks hydrolysis |
Table 2: Key Spectral Data for Characterization
Functional Group | ¹H NMR (δ ppm) | IR (cm⁻¹) |
---|---|---|
Aldehyde (CHO) | 9.8–10.2 | 1690–1710 (C=O) |
Methoxy (OCH₃) | 3.7–3.9 | 1240–1260 (C-O) |
N-Methyl (CH₃) | 3.3–3.5 | - |
Properties
IUPAC Name |
4-methoxy-1-methylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)11-9(12)4-3-5-10(11)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLXATZGECTUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622794 | |
Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620175-74-8 | |
Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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